(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
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Overview
Description
. It is a member of the iodonium salts family, which are known for their utility in various organic synthesis reactions.
Preparation Methods
The synthesis of (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (3-Bromophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the synthesis efficiency and scalability .
Chemical Reactions Analysis
(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the iodonium group to target molecules. This transfer can activate or deactivate specific molecular pathways, depending on the nature of the target molecule and the reaction conditions .
Comparison with Similar Compounds
(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate can be compared with other similar compounds, such as:
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate: This compound has a similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce bromine and iodonium groups into organic molecules under controlled conditions .
Properties
IUPAC Name |
(3-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)17-14-6-4-5-13(16)9-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQFCDQRJRJUAN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3IO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659306 |
Source
|
Record name | (3-Bromophenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203709-76-5 |
Source
|
Record name | (3-Bromophenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromophenyl)(mesityl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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